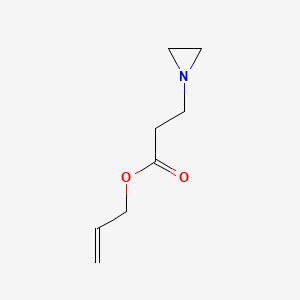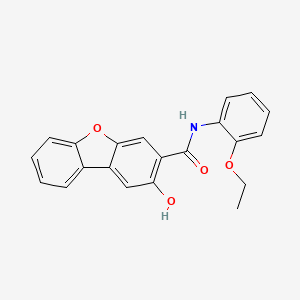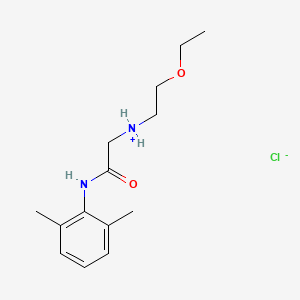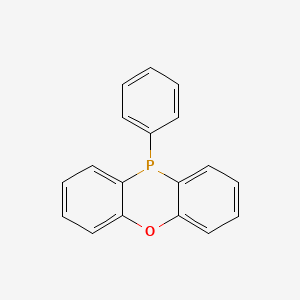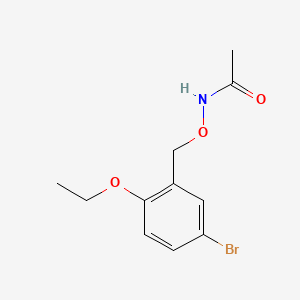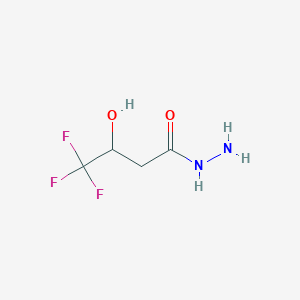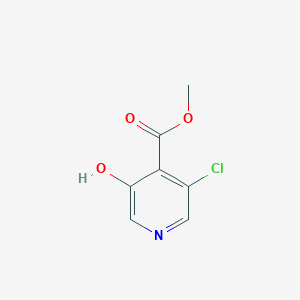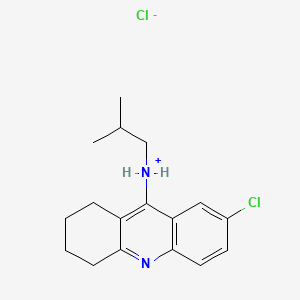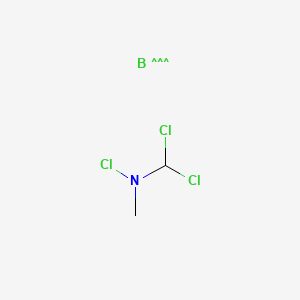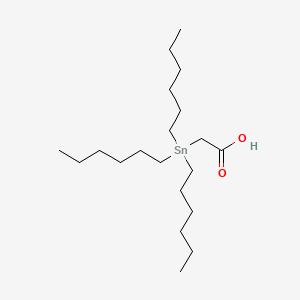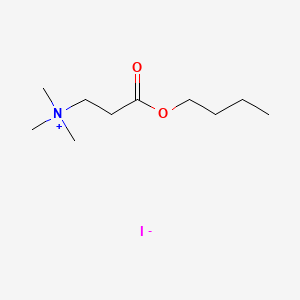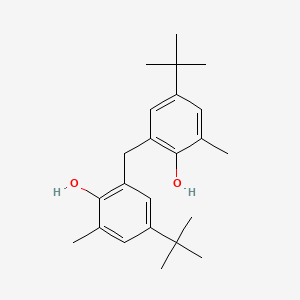
6,6'-Methylenebis(4-tert-butyl-o-cresol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Methylenebis(4-tert-butyl-o-cresol) is a phenolic antioxidant widely used in various industrial applications. It is known for its ability to stabilize polymers and prevent oxidative degradation. The compound has the molecular formula C23H32O2 and a molecular weight of 340.4990 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(4-tert-butyl-o-cresol) typically involves the reaction of 4-tert-butyl-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-tert-butyl-o-cresol molecules .
Industrial Production Methods
In industrial settings, the production of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Methylenebis(4-tert-butyl-o-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: The major products are quinones and other oxidized derivatives.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6,6’-Methylenebis(4-tert-butyl-o-cresol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Mecanismo De Acción
The antioxidant activity of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, protecting polymers and biological systems from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(6-tert-butyl-o-cresol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
Uniqueness
6,6’-Methylenebis(4-tert-butyl-o-cresol) is unique due to its specific structure, which provides a balance between steric hindrance and antioxidant activity. The tert-butyl groups enhance its stability and solubility in non-polar environments, making it particularly effective in stabilizing polymers and other hydrophobic materials .
Propiedades
Número CAS |
3634-86-4 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-18(22(3,4)5)12-16(20(14)24)11-17-13-19(23(6,7)8)10-15(2)21(17)25/h9-10,12-13,24-25H,11H2,1-8H3 |
Clave InChI |
MUOCKFNUAUVTHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


